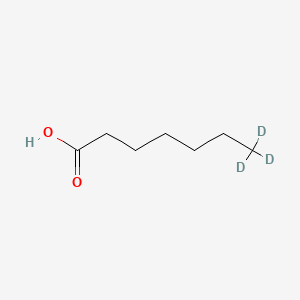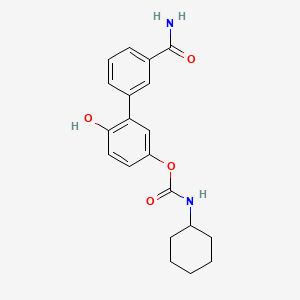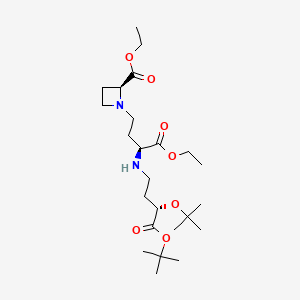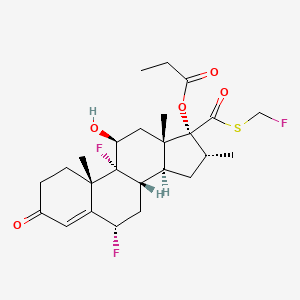
Heptanoic-7,7,7-D3 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic-7,7,7-D3 acid, also known as Enanthic Acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor . It contributes to the odor of some rancid oils . It is slightly soluble in water, but very soluble in ethanol and ether .
Molecular Structure Analysis
The molecular formula of Heptanoic-7,7,7-D3 acid is C7H11D3O2 . The average mass is 133.203 Da and the monoisotopic mass is 133.118210 Da .Physical And Chemical Properties Analysis
Heptanoic-7,7,7-D3 acid is a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . It is very soluble in ethanol and ether .科学的研究の応用
Corrosion Inhibitor for Steel : Heptanoic acid has been studied for its use as a corrosion inhibitor for steel. It was successfully anchored to palygorskite clay mineral and showed potential for inhibiting steel corrosion processes in saline environments (Aghzzaf et al., 2014).
Synthesis of Chiral Molecules : Research on the synthesis of chiral 3-methyl-heptanoic acid from citronellol indicates the potential for creating chiral 3-methyl-alkanoic acids seven carbon atoms in length and longer (Breitenbach et al., 1996).
Anticonvulsant Treatment : Triheptanoin, a triglyceride of heptanoate, has been explored for its anticonvulsant properties in mouse seizure models, suggesting potential clinical applications for epilepsy treatment (Borges & Sonnewald, 2012).
Catalysis in Chemical Synthesis : Heptanoic acid has been involved in various catalytic processes, such as the ketonization of alkyl esters of heptanoic acid and the oxidation of octene-1 to heptanoic acid under phase-transfer catalysis conditions (Gliński et al., 2005; Berdnikova et al., 2018).
Biochemical Applications : The use of heptanoic acid in biochemical applications includes its incorporation into poly(β-hydroxyalkanoate) by Pseudomonas oleovorans, demonstrating its utility in biopolymer production (Scholz et al., 1994).
Biotechnology and Agriculture : Dietary sodium heptanoate has been found to improve feed efficiency and growth hormone status in gilthead sea bream, indicating its potential use in aquaculture (Martos-Sitcha et al., 2018).
Safety and Hazards
特性
IUPAC Name |
7,7,7-trideuterioheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanoic-7,7,7-D3 acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)


